Imidazole derivatives, such as 4-bromo-2-nitro-1H-imidazole, are compounds of significant interest in the field of medicinal chemistry due to their potential applications in drug development. These compounds serve as key building blocks for the synthesis of various bioactive molecules and have been explored for their utility in creating hypoxia-selective prodrugs, which are designed to become activated in low oxygen environments typically found in solid tumors12.
4-Bromo-2-nitro-1H-imidazole can be synthesized through various chemical processes, primarily involving the modification of existing nitroimidazole compounds. It falls under the category of synthetic organic compounds, particularly those with potential pharmaceutical applications due to their biological activity .
The synthesis of 4-bromo-2-nitro-1H-imidazole typically involves several key steps:
The molecular structure of 4-bromo-2-nitro-1H-imidazole features a five-membered imidazole ring with a bromine atom located at the 4-position and a nitro group at the 2-position. The structural formula can be represented as follows:
4-Bromo-2-nitro-1H-imidazole participates in various chemical reactions:
The mechanism of action for 4-bromo-2-nitro-1H-imidazole is closely related to its biological activity:
This compound acts on various biochemical pathways due to its structural similarity to naturally occurring imidazoles, which are integral to many biological systems.
Imidazole derivatives are known for a wide range of biological activities including:
These effects are primarily attributed to their ability to interact with cellular targets such as enzymes and receptors involved in critical biological processes .
The physical and chemical properties of 4-bromo-2-nitro-1H-imidazole include:
4-Bromo-2-nitro-1H-imidazole has several scientific applications:
4-Bromo-2-nitro-1H-imidazole (CAS RN: 121816-84-0) is a halogenated nitroheterocyclic compound with the molecular formula C₃H₂BrN₃O₂ and a molecular weight of 191.97 g/mol [1] [6]. The core structure consists of a five-membered imidazole ring bearing two nitrogen atoms at non-adjacent positions (1 and 3). Systematic nomenclature designates the bromo substituent at the 4-position and the nitro group (-NO₂) at the 2-position of the 1H-imidazole ring [6].
C1=C(NC(=N1)[N+](=O)[O-])Br
, and the International Chemical Identifier (InChIKey) is MRIWERSFZMOJRE-UHFFFAOYSA-N
[6]. Table 1: Molecular Properties of 4-Bromo-2-nitro-1H-imidazole
Property | Value/Descriptor | Source |
---|---|---|
CAS Registry Number | 121816-84-0 | |
Molecular Formula | C₃H₂BrN₃O₂ | [1] [6] |
Molecular Weight | 191.97 g/mol | |
SMILES | C1=C(NC(=N1)[N+](=O)[O-])Br | [6] |
InChIKey | MRIWERSFZMOJRE-UHFFFAOYSA-N | [6] |
Melting Point | ~235 °C | |
Topological Polar Surface Area | 74.5 Ų |
The nitroimidazole scaffold emerged in 1953 with K. Maeda's isolation of azomycin (2-nitroimidazole), the first naturally occurring nitroheterocycle antibiotic from Nocardia mesenterica [7]. While azomycin demonstrated antibacterial and antiprotozoal activity, particularly against Trichomonas vaginalis, its inherent toxicity and synthetic challenges prompted research into analogues [7]. Initial efforts focused on the more synthetically accessible 5-nitroimidazole isomers, yielding metronidazole (Flagyl®, 1960) – a landmark antiprotozoal and antibacterial drug [7].
The exploration of 2-nitroimidazole derivatives gained momentum in the 1970s-1980s, driven by their unique role as hypoxia-selective radiosensitizers and bioreductive prodrugs. Benznidazole (Rochagan®), developed for Chagas disease, and misonidazole, an early radiosensitizer for hypoxic tumor cells, exemplify the therapeutic potential of functionalized 2-nitroimidazoles [7]. The strategic introduction of bromine at the 4-position, as in 4-bromo-2-nitro-1H-imidazole, arose from efforts to modulate the electronic properties and reactivity of the core 2-nitroimidazole scaffold. Bromination enhances electrophilicity at adjacent positions and provides a versatile handle for further derivatization via cross-coupling reactions, making it a critical intermediate for accessing complex nitroimidazole-based pharmacophores [2] [7]. Recent decades witnessed the approval of bicyclic nitroimidazoles like delamanid (2014) and pretomanid (2019) for multidrug-resistant tuberculosis, underscoring the scaffold's enduring pharmaceutical relevance [7].
Table 2: Historical Milestones in Nitroimidazole Drug Development
Year | Compound/Event | Significance | |
---|---|---|---|
1953 | Azomycin (2-Nitroimidazole) isolated | First natural nitroimidazole antibiotic; activity against Trichomonas vaginalis | [7] |
1960 | Metronidazole (Flagyl®) approved | First major 5-nitroimidazole drug for trichomoniasis/anaerobic bacteria | [7] |
1970s | Misonidazole developed | 2-Nitroimidazole radiosensitizer for hypoxic tumors (limited by neurotoxicity) | [7] |
1970s | Benznidazole (Rochagan®) introduced | 2-Nitroimidazole for Chagas disease | [7] |
2014 | Delamanid (OPC-67683) approved (EMA) | Bicyclic nitroimidazole for MDR-TB | [7] |
2019 | Pretomanid (PA-824) approved (FDA) | Bicyclic nitroimidazole for XDR-TB/MDR-TB | [7] |
4-Bromo-2-nitro-1H-imidazole occupies a pivotal niche as a versatile synthetic building block within heterocyclic chemistry. The bromine atom at C4 is highly susceptible to nucleophilic displacement (e.g., via SNAr reactions) and transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). Concurrently, the electron-deficient nitro group at C2 facilitates electrophilic substitution at C5 or acts as a reducible handle for generating amino derivatives or activating the ring towards nucleophilic attack [2] . This dual functionality enables precise regiochemical diversification, allowing chemists to construct complex molecular architectures for drug discovery and materials science [7].
Its primary significance lies in its role as a key intermediate for pharmaceuticals:
Table 3: Impact of Regiochemistry on Bromo-Nitroimidazole Properties and Utility
Positional Isomer | Key Characteristics | Primary Pharmaceutical Applications | |
---|---|---|---|
4-Bromo-2-nitro-1H-imidazole | Bromine at C4 (electron-withdrawing); Nitro at C2; C5-H moderately acidic | Radiosensitizers; Intermediate for bicyclic TB drugs | [7] |
2-Bromo-4-nitro-1H-imidazole | Bromine at C2 (strongly electron-withdrawing); Nitro at C4; C5-H highly acidic | Antiprotozoal agents; Key intermediate for fexinidazole | [3] [8] |
4,5-Dibromo-2-nitro-1H-imidazole | Enhanced electrophilicity; Bromines at C4/C5 enable diverse displacement | Potential dual-action radiosensitizers/antimicrobials | [7] |
The structural features of 4-bromo-2-nitro-1H-imidazole – the electron-withdrawing nitro group ortho to one nitrogen and the halogen meta to the other – create a unique electronic profile distinct from isomers like 2-bromo-4-nitro-1H-imidazole. This profile dictates its reactivity in further transformations and its potential biological interactions, solidifying its role as a fundamental building block in medicinal chemistry and heterocyclic synthesis [2] [7].
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2